molecular formula C21H21F3N6OS2 B2404238 4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole CAS No. 956544-13-1

4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B2404238
CAS No.: 956544-13-1
M. Wt: 494.56
InChI Key: RXLBZWCMSUKVKQ-UHFFFAOYSA-N
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Description

This chemical compound, 4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole, is a potent and selective inhibitor of the MET kinase (also known as the Hepatocyte Growth Factor Receptor). It is identified in scientific literature as a key tool compound for investigating oncogenic signaling pathways. The inhibitor acts by targeting the ATP-binding site of the MET receptor tyrosine kinase, effectively blocking its autophosphorylation and subsequent activation of downstream effectors. Its primary research value lies in the study of cancers where MET signaling is dysregulated, such as in certain types of lung, gastric, and glioblastoma models. Researchers utilize this compound to explore mechanisms of tumor growth, invasion, and metastasis in vitro and in vivo. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-methyl-5-(4-phenoxybutylsulfanyl)-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6OS2/c1-14-12-17(21(22,23)24)30(28-14)19-25-16(13-33-19)18-26-27-20(29(18)2)32-11-7-6-10-31-15-8-4-3-5-9-15/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLBZWCMSUKVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SCCCCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and related derivatives, emphasizing their antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H21F3N6OS2C_{21}H_{21}F_3N_6OS_2 with a molecular weight of approximately 494.56 g mol494.56\text{ g mol} . The structure features multiple pharmacophoric elements including pyrazole, thiazole, and triazole rings which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrazole-thiazole derivatives. For instance, compounds similar to the target compound were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The results indicated significant inhibition zones and low minimum inhibitory concentrations (MICs), suggesting strong antimicrobial potential .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli1532
Compound BS. aureus1816
Target CompoundC. albicans208

The above table summarizes the antimicrobial efficacy of related compounds, highlighting the promising activity of the target compound against fungal pathogens.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound exhibits anti-inflammatory effects. Research indicates that derivatives of pyrazole and triazole structures can inhibit pro-inflammatory cytokines such as TNF-α. For example, specific derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

CompoundIC50 (µg/mL)Standard (Diclofenac) IC50 (µg/mL)
Target Compound54.6554.65
Compound C60.56
Compound D57.24

This table presents the anti-inflammatory potency of selected compounds in comparison to diclofenac.

Antioxidant Activity

The antioxidant capacity of the target compound was assessed using DPPH and hydroxyl radical scavenging assays. The results indicated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases .

Computational Studies

Computational methods such as molecular docking simulations have been employed to predict the binding affinities of these compounds to various biological targets. These studies suggest that structural features significantly influence both antimicrobial and antioxidant activities through enhanced binding interactions with target proteins .

Case Studies

A notable case study involved the synthesis of a series of pyrazolyl-thiazole derivatives where one specific derivative showed remarkable dual activity as an antimicrobial and antioxidant agent. This was attributed to its structural configuration that allowed for effective π–π stacking interactions with key residues in target proteins .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and triazole rings. The compound has shown promising results against various cancer cell lines. For instance, thiazole derivatives have been synthesized and tested for their efficacy against prostate cancer (PC3), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. One specific thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil .

Anticonvulsant Properties

Compounds with similar structural motifs have been evaluated for their anticonvulsant activities. The presence of the thiazole moiety is critical in enhancing the anticonvulsant effects observed in various models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Some derivatives demonstrated significant protection against seizures, indicating that modifications to the thiazole and triazole structures can lead to improved therapeutic agents .

Antibacterial and Antifungal Activities

Thiazole-containing compounds have also been investigated for their antibacterial properties. Certain derivatives have shown effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) indicating potent activity. This suggests that the compound could serve as a lead structure for developing new antibacterial agents .

Fungicide Development

The compound's structural components suggest potential applications as a fungicide in agriculture. Similar triazole compounds are widely used in crop protection due to their ability to inhibit fungal growth. The unique trifluoromethyl group may enhance the compound's efficacy and stability under agricultural conditions .

Polymer Chemistry

The incorporation of thiazole and triazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. These compounds can be utilized as monomers or cross-linking agents in polymer synthesis, potentially leading to materials with unique functionalities suitable for various applications, including electronics and coatings .

Summary of Findings

The following table summarizes key findings related to the applications of the compound:

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsEffective against PC3, MCF-7, HepG2 cell lines
AnticonvulsantsSignificant seizure protection in MES and PTZ models
Antibacterial agentsPotent activity against Gram-positive bacteria
Agricultural ScienceFungicide developmentPotential for crop protection against fungal pathogens
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties

Case Studies

  • Anticancer Study : A recent investigation synthesized a series of thiazole-pyridine hybrids that were screened against multiple cancer cell lines. The study reported one hybrid with an IC50 value significantly lower than that of established chemotherapeutics, highlighting its potential as a new treatment option .
  • Anticonvulsant Research : In a study evaluating new thiazole-linked triazoles, several compounds were found to provide substantial protection in seizure models, indicating a promising avenue for developing new anticonvulsant medications .

Q & A

Q. (Basic)

Methodological Answer:
The synthesis of this polyheterocyclic compound involves modular assembly of its triazole-thiazole-pyrazole core. Key steps include:

  • Copper-Catalyzed Cycloaddition : For triazole formation, and describe using CuSO₄/ascorbate systems to facilitate azide-alkyne cycloaddition (CuAAC). For example, triazole intermediates are synthesized by reacting 3-nitrosopyrazole derivatives with terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/H₂O (1:1) at 50°C for 16 hours, yielding ~60% after column chromatography .
  • Thiazole Functionalization : Substituents on the thiazole ring (e.g., trifluoromethylpyrazole) are introduced via nucleophilic substitution or cross-coupling reactions. highlights the use of Pd-catalyzed Suzuki-Miyaura couplings to attach aryl groups to thiazoles .
  • Sulfanyl Linker Installation : The phenoxybutylsulfanyl group is introduced via thiol-ene "click" chemistry or alkylation of a thiolated triazole precursor (see for analogous thioether syntheses) .

Q. Key Optimization Parameters :

StepReagents/ConditionsYieldPurity (HPLC)
Triazole FormationCuSO₄, sodium ascorbate, THF/H₂O, 50°C, 16h61%>95%
Thiazole CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h~55%>90%

How should researchers characterize the structure and purity of this compound?

Q. (Basic)

Methodological Answer:
A multi-technique approach is critical due to the compound’s complexity:

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent connectivity. For example, reports characteristic shifts for triazole protons (δ 8.2–8.5 ppm) and thiazole carbons (δ 160–165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₉F₃N₆OS₂: 505.1072; observed: 505.1068) .
  • HPLC-PDA : Purity assessment using C18 columns (MeCN/H₂O gradient, 254 nm). notes retention times of ~12.3 min for triazole-thiazole hybrids .

Q. Common Pitfalls :

  • Solubility Issues : Use DMSO-d₆ for NMR if the compound is poorly soluble in CDCl₃.
  • Isomeric Contamination : Reverse-phase HPLC with diode-array detection (DAD) distinguishes regioisomers (e.g., 1,2,3- vs. 1,2,4-triazole derivatives) .

How can reaction conditions be optimized for introducing the trifluoromethyl group on the pyrazole moiety?

Q. (Advanced)

Methodological Answer:
The trifluoromethyl (CF₃) group is critical for bioactivity but challenging to install. Strategies include:

  • Electrophilic Trifluoromethylation : Use Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) under Cu(I) catalysis (). Ultrasound-assisted reactions (40 kHz, 50°C) reduce reaction times from 24h to 6h, improving yields by 15–20% .
  • Building Block Approach : Pre-synthesize CF₃-substituted pyrazoles (e.g., 3-trifluoromethyl-1-phenylpyrazol-5-one, as in ) and incorporate them into the core via cross-coupling .

Q. Data-Driven Optimization :

MethodConditionsYield (CF₃ Product)
Conventional HeatingCuI, DMF, 80°C, 24h45%
Ultrasound-AssistedCuI, DMF, 50°C, 6h60%

What strategies exist to analyze substituent effects on the triazole-thiazole core’s stability and reactivity?

Q. (Advanced)

Methodological Answer:

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects. For example, correlates electron-withdrawing groups (e.g., -CF₃) with reduced HOMO-LUMO gaps, enhancing electrophilic reactivity .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy. Substituents like -OPh (phenoxy) slow thiazole ring closure due to steric hindrance () .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability. Triazole-thiazole hybrids with bulky substituents (e.g., 4-bromophenyl) decompose at >250°C, while smaller groups (e.g., -CH₃) degrade at ~200°C .

Case Study : Replacing 4-phenoxybutyl with 4-fluorobenzyl () increases solubility in polar solvents (logP reduced from 4.2 to 3.7) but reduces metabolic stability in liver microsomes (t₁/₂: 2.1h vs. 4.5h) .

How can researchers resolve contradictions in biological activity data for analogous triazole derivatives?

Q. (Advanced)

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:

  • Dose-Response Reproducibility : Use standardized protocols (e.g., ’s Design of Experiments (DoE) framework) to test cytotoxicity across multiple cell lines. For example, IC₅₀ values for triazole-thiazoles vary 10-fold between HeLa and MCF-7 cells due to differential efflux pump expression .
  • Impurity Profiling : LC-MS/MS identifies bioactive impurities. notes that residual Pd (from cross-coupling) can artificially inflate apoptosis assays .
  • Metabolite Screening : Incubate compounds with liver microsomes (e.g., human CYP3A4) to identify active metabolites masking parent compound effects .

Recommendation : Validate hits using orthogonal assays (e.g., SPR binding vs. cellular activity) and share raw data via repositories like Chemotion () .

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